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molecular formula C6H4ClF3N2O B142265 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 128455-62-9

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B142265
M. Wt: 212.56 g/mol
InChI Key: PZOZNOVIRZSNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05223526

Procedure details

DMF (106 mL) was stirred under N2 while cooling in an ice/salt bath to 0° C. POCl3 (364 mL) was added dropwise at a rate such that the temperature did not rise above 10° C. The mixture was then stirred at 0° C. briefly and 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (106 g) was added with constant stirring. The mixture was stirred while slowly heating to 90° C. As the temperature approached 90° C. the reaction became exothermic and HCl gas evolved. The temperature rose to reflux. After the exotherm subsided the mixture was heated at gentle reflux for 16 h. The dark amber solution was cooled to RT and then poured onto 3 kg ice with stirring. The mixture was mixed thoroughly with the ice and more ice added to maintain the temperature below 5° C. The resulting slurry was stirred continuously for 4 h with occasional addition of ice to maintain low temperature. The solid was separated from the liquid phase by drawing the aqueous phase through a sintered glass filter tube. The solid was reslurried with water (4×1 L) and then collected by filtration and air dried. The product was recrystallized from hexane which gave the desired compound as white needles (137 g). m.p. 39-41° C. An additional 30 g product was obtained by concentration of the mother liquor.
Name
Quantity
364 mL
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
106 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.O[C:7]1[N:11]([CH3:12])[N:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1.[ClH:17].CN([CH:21]=[O:22])C>>[Cl:17][C:7]1[N:11]([CH3:12])[N:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[C:8]=1[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
364 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
OC1=CC(=NN1C)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
3 kg
Type
reactant
Smiles
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
106 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° C. briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while slowly heating to 90° C
CUSTOM
Type
CUSTOM
Details
approached 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark amber solution was cooled to RT
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 5° C
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred continuously for 4 h with occasional addition of ice
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain low temperature
CUSTOM
Type
CUSTOM
Details
The solid was separated from the liquid phase
FILTRATION
Type
FILTRATION
Details
filter tube
FILTRATION
Type
FILTRATION
Details
collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from hexane which

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 137 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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